Cas no 70724-70-8 (4-(2-methoxyethyl)piperidine)
4-(2-methoxyethyl)piperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-Methoxyethyl)piperidine hydrochloride
- 4-(2-METHOXYETHYL)PIPERIDINE
- 4-Methoxyethylpiperidine
- 4-Methoxyethylpiperidine hydrochloride salt
- DTXSID10569532
- 4-(Methoxyethyl)piperidine
- EN300-311841
- SB20078
- FT-0756767
- AKOS005263965
- J-515666
- SCHEMBL791469
- F8882-2457
- 70724-70-8
- AMY15796
- 4-METHOXYETHYLPIPERIDINE HYDROCHOLORIDE
- AS-78656
- CS-W001622
- ZPGQYQKSLRERDO-UHFFFAOYSA-N
- BB 0253389
- SY106866
- MFCD07779469
- piperidine, 4-(2-methoxyethyl)-, hydrochloride
- DTXCID50520304
- ALBB-016688
- DB-013490
- 4-(2-methoxyethyl)piperidine
-
- MDL: MFCD07779469
- Inchi: 1S/C8H17NO/c1-10-7-4-8-2-5-9-6-3-8/h8-9H,2-7H2,1H3
- InChI Key: ZPGQYQKSLRERDO-UHFFFAOYSA-N
- SMILES: O(C)CCC1CCNCC1
Computed Properties
- Exact Mass: 143.13100
- Monoisotopic Mass: 143.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 79.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.8
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- PSA: 21.26000
- LogP: 1.35130
4-(2-methoxyethyl)piperidine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(2-methoxyethyl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM108486-250mg |
4-(2-methoxyethyl)piperidine |
70724-70-8 | 97% | 250mg |
$159 | 2024-07-24 | |
| Chemenu | CM108486-1g |
4-(2-methoxyethyl)piperidine |
70724-70-8 | 97% | 1g |
$395 | 2024-07-24 | |
| Chemenu | CM108486-5g |
4-(2-methoxyethyl)piperidine |
70724-70-8 | 97% | 5g |
$1053 | 2024-07-24 | |
| Chemenu | CM108486-1g |
4-(2-methoxyethyl)piperidine |
70724-70-8 | 97% | 1g |
$385 | 2021-08-06 | |
| Chemenu | CM108486-5g |
4-(2-methoxyethyl)piperidine |
70724-70-8 | 97% | 5g |
$1155 | 2021-08-06 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00940-10g |
4-(2-methoxyethyl)piperidine |
70724-70-8 | 95% | 10g |
$1250 | 2023-09-07 | |
| TRC | M304488-50mg |
4-(2-Methoxyethyl)piperidine |
70724-70-8 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M304488-100mg |
4-(2-Methoxyethyl)piperidine |
70724-70-8 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M304488-500mg |
4-(2-Methoxyethyl)piperidine |
70724-70-8 | 500mg |
$ 95.00 | 2022-06-04 | ||
| Alichem | A129007850-250mg |
4-(2-Methoxyethyl)piperidine |
70724-70-8 | 95% | 250mg |
$157.30 | 2023-09-01 |
4-(2-methoxyethyl)piperidine Suppliers
4-(2-methoxyethyl)piperidine Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 4-(2-methoxyethyl)piperidine
Chemical Profile of 4-(2-methoxyethyl)piperidine (CAS No. 70724-70-8)
4-(2-methoxyethyl)piperidine, identified by the Chemical Abstracts Service Number (CAS No.) 70724-70-8, is a significant compound in the realm of pharmaceutical chemistry and organic synthesis. This piperidine derivative features a unique structural motif that makes it a valuable intermediate in the development of various bioactive molecules. The presence of both a piperidine ring and an ethyl side chain substituted with a methoxy group imparts distinct chemical properties, enabling its utility in multiple synthetic pathways.
The compound belongs to the broader class of heterocyclic amines, which are widely explored for their pharmacological potential. Piperidine derivatives, in particular, have garnered considerable attention due to their role as key structural elements in numerous therapeutic agents. The specific arrangement of atoms in 4-(2-methoxyethyl)piperidine contributes to its versatility, allowing for further functionalization and modification to suit diverse synthetic requirements.
In recent years, advancements in medicinal chemistry have highlighted the importance of 4-(2-methoxyethyl)piperidine as a building block for drug discovery. Its incorporation into molecular frameworks has been associated with enhanced binding affinity and improved pharmacokinetic profiles in several drug candidates. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, where the piperidine scaffold contributes to optimal interactions with target enzymes.
One notable application of 4-(2-methoxyethyl)piperidine is in the development of central nervous system (CNS) therapeutics. The compound’s ability to cross the blood-brain barrier has been leveraged in the design of novel neuroactive agents. Recent research has shown promising results in using derivatives of this compound to modulate neurotransmitter activity, offering potential treatments for neurological disorders such as depression and anxiety.
The synthetic pathways involving 4-(2-methoxyethyl)piperidine are also of great interest to organic chemists. Its preparation typically involves nucleophilic substitution reactions or reductive amination, depending on the desired substitution pattern. The methoxyethyl side chain provides a reactive site for further derivatization, enabling the construction of complex molecular architectures with tailored properties.
From an industrial perspective, the demand for high-purity 4-(2-methoxyethyl)piperidine has increased alongside its growing use in pharmaceutical research. Manufacturers have focused on optimizing production processes to ensure scalability while maintaining stringent quality control measures. This has led to improvements in yield and purity, making the compound more accessible for large-scale applications.
The safety and handling of 4-(2-methoxyethyl)piperidine are also critical considerations. While it is not classified as a hazardous material under standard regulations, proper storage conditions and handling protocols must be followed to prevent degradation and ensure worker safety. Laboratories employing this compound often adhere to good manufacturing practices (GMP) to maintain consistency and reliability in their synthetic processes.
Future research directions may explore novel derivatives of 4-(2-methoxyethyl)piperidine, focusing on enhancing their biological activity and reducing potential side effects. Computational modeling and high-throughput screening techniques are being increasingly utilized to identify promising analogs with improved pharmacological profiles. These efforts could lead to breakthroughs in treating complex diseases that require targeted molecular interventions.
In conclusion, 4-(2-methoxyethyl)piperidine (CAS No. 70724-70-8) represents a versatile and valuable compound in pharmaceutical chemistry. Its unique structural features have positioned it as a key intermediate in drug development, with applications spanning CNS therapeutics and kinase inhibition. As research continues to uncover new synthetic possibilities and pharmacological potentials, this compound is poised to remain a cornerstone in medicinal chemistry innovation.
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